Ranatuerin-2ARa
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLMDTVKNAAKNLAGQLLDTIKCKMTGC |
Origin of Product |
United States |
Isolation, Identification, and Biosynthetic Pathways of Ranatuerin 2ara
Methodologies for Peptide Isolation from Amphibian Dermal Secretions
The isolation of peptides such as Ranatuerin-2ARa from amphibian dermal secretions is a meticulous process that begins with the collection of these secretions. A common and humane method involves mild electrical stimulation of the skin surface, which prompts the release of granular gland contents without causing apparent harm to the animal. bioscientifica.comscielo.org.zagoogle.com This technique has been shown to yield copious amounts of secretions for analysis. google.com Other methods include chemical stimulation, using agents like norepinephrine, or physical induction. nih.govbohrium.com In some cases, dermal swabbing is employed as a non-invasive technique to collect secretions. 3rswildlife.infooup.comnih.gov
Once collected, the crude secretions are typically washed from the frog's skin with deionized water. nih.gov To preserve the integrity of the peptides and prevent degradation, the collected solution may be supplemented with an antioxidant like ascorbate. google.com The resulting mixture is then often lyophilized (freeze-dried) to create a stable powder that can be stored at low temperatures, such as -20°C, until further processing. nih.gov
The initial purification step often involves solid-phase extraction using cartridges, like Sep-Pak, to separate the peptide components from other substances in the crude secretion. nih.gov This is followed by more refined separation techniques to isolate individual peptides.
Spectrometric and Chromatographic Approaches for Peptide Identification
Following initial purification, the complex mixture of peptides is further resolved using high-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC). bioscientifica.comnih.govub.edu This technique separates peptides based on their hydrophobicity, allowing for the isolation of individual peptide fractions. ub.edu
The identification and structural characterization of the isolated peptides are then achieved through mass spectrometry (MS). ub.edujove.com Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is frequently used to determine the molecular masses of the peptides with a high degree of precision. nih.gov For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. jove.comnih.gov In this technique, selected peptide ions are fragmented, and the resulting fragmentation pattern is analyzed to determine the amino acid sequence. jove.com
The combination of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the continuous analysis of peptides from complex biological samples. jove.comthermofisher.com The data obtained from MS/MS is then often compared against protein databases using specialized algorithms to confirm the identity of the peptide. jove.combirmingham.ac.uk
Genomic and Transcriptomic Investigations of this compound Precursors
Gene Cloning and Sequencing of this compound Precursor cDNA
The genetic blueprint for this compound is encoded in precursor cDNAs, which can be isolated and sequenced to understand its biosynthesis. This is often achieved through a technique known as "shotgun" cloning from a cDNA library constructed from the frog's skin secretions. nih.govnih.gov The process begins with the extraction of total RNA from the amphibian skin or lyophilized secretions. nih.govbioone.orgresearchgate.net From this, polyadenylated mRNA is isolated and then reverse-transcribed into complementary DNA (cDNA). nih.gov
Using specific primers, often targeting conserved regions of related peptide precursors, the cDNA encoding the this compound precursor can be amplified using the polymerase chain reaction (PCR). nih.govspringernature.com The amplified cDNA is then cloned into a plasmid vector and sequenced to determine the nucleotide sequence. nih.govplos.org This sequence reveals the structure of the prepropeptide, the initial protein translated from the mRNA. bioone.orgmdpi.com
The typical structure of an amphibian antimicrobial peptide precursor, including that of ranatuerins, consists of three main domains: a signal peptide at the N-terminus, an acidic spacer region, and the mature peptide sequence at the C-terminus. nih.govbioone.orgmdpi.com
Post-Translational Processing Mechanisms and Mature Peptide Formation
The formation of the mature, active this compound peptide from its precursor involves several post-translational modification (PTM) steps. thermofisher.com After the prepropeptide is synthesized, the N-terminal signal peptide is cleaved off. bioone.orgmdpi.com The precursor is then further processed by specific enzymes that recognize and cleave at specific sites, often a basic propeptide convertase cleavage site, to release the mature peptide from the acidic spacer region. nih.govmdpi.com
A key feature of many ranatuerin peptides, including this compound, is the presence of a "Rana box," a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. nih.govmdpi.comnih.gov This disulfide bond formation is a crucial PTM that stabilizes the peptide's structure. Other potential PTMs that can occur in amphibian peptides include C-terminal amidation, which can enhance stability and activity. smolecule.com These modifications are essential for the final structure and biological function of the peptide. thermofisher.com
Comparative Analysis of this compound Biosynthesis across Anuran Species
Comparative studies of ranatuerin-2 (B1576050) precursors from different anuran species reveal both conserved and variable regions. The signal peptide and the enzymatic cleavage sites are often highly conserved, while the mature peptide sequence is hypervariable. springernature.commdpi.com This pattern suggests that while the fundamental mechanism of biosynthesis is maintained, there is strong selective pressure for diversification of the final peptide product. oregonstate.edu
The presence of ranatuerin-2 peptides in North American, Eurasian, and Asian frog species highlights the widespread distribution of this peptide family. nih.govresearchgate.net However, the specific isoforms, like this compound, may be unique to certain species or geographic locations. oregonstate.eduimrpress.com This molecular heterogeneity can be a useful tool for taxonomic and phylogenetic studies, helping to elucidate the evolutionary relationships between different frog species. researchgate.netresearchgate.net
Structural Elucidation and Conformational Dynamics of Ranatuerin 2ara
Primary Structure Determination and Sequence Analysis
The primary structure of a peptide is the linear sequence of its amino acid residues. For Ranatuerin-2ARa, the amino acid sequence has been determined as GLMDTVKNAAKNLAGQLLDTIKCKMTGC. amazonaws.comresearchgate.net
The precursor protein of ranatuerin peptides typically includes a signal peptide, an acidic spacer region, and a cleavage site that releases the mature peptide. mdpi.comnih.gov This organization is common for many antimicrobial peptides found in frog skin. researchgate.net
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 1 | Glycine (B1666218) | G |
| 2 | Leucine (B10760876) | L |
| 3 | Methionine | M |
| 4 | Aspartic Acid | D |
| 5 | Threonine | T |
| 6 | Valine | V |
| 7 | Lysine (B10760008) | K |
| 8 | Asparagine | N |
| 9 | Alanine (B10760859) | A |
| 10 | Alanine | A |
| 11 | Lysine | K |
| 12 | Asparagine | N |
| 13 | Leucine | L |
| 14 | Alanine | A |
| 15 | Glycine | G |
| 16 | Glutamine | Q |
| 17 | Leucine | L |
| 18 | Leucine | L |
| 19 | Aspartic Acid | D |
| 20 | Threonine | T |
| 21 | Isoleucine | I |
| 22 | Lysine | K |
| 23 | Cysteine | C |
| 24 | Lysine | K |
| 25 | Methionine | M |
| 26 | Threonine | T |
| 27 | Glycine | G |
| 28 | Cysteine | C |
Secondary Structure Characterization of this compound
The secondary structure refers to the local folded structures that form within a polypeptide due to interactions between atoms of the backbone. For peptides like this compound, the secondary structure, particularly in a membrane-like environment, is critical for its function.
α-Helical Propensity and Formation
Antimicrobial peptides, including those in the ranatuerin family, often adopt an α-helical conformation upon interacting with the cell membranes of microorganisms. researchgate.netimrpress.com This amphipathic helical structure, with distinct hydrophobic and hydrophilic faces, is a common feature that facilitates membrane disruption. imrpress.com
Studies on related ranatuerin peptides, such as Ranatuerin-2PLx and Ranatuerin-2CSa, have shown that they are largely unstructured in aqueous solutions but form significant α-helical structures in membrane-mimetic environments like trifluoroethanol (TFE) solutions. nih.govnih.govnih.gov Circular dichroism (CD) spectroscopy is a key technique used to assess the helical content of these peptides. nih.govnih.gov For instance, the CD spectra of Ranatuerin-2PLx in 50% TFE solution show characteristic negative peaks at 208 and 222 nm, indicative of α-helix formation. nih.gov It is expected that this compound would exhibit similar behavior, adopting an α-helical structure in the presence of a membrane environment.
Identification of Helix-Turn-Helix Motifs and Other Defined Structural Elements
The helix-turn-helix (HTH) motif is a common structural element in DNA-binding proteins and has also been identified in some antimicrobial peptides. researchgate.netyoutube.com This motif consists of two α-helices joined by a short strand of amino acids. youtube.com
In the case of the related peptide Ranatuerin-2CSa, NMR studies have revealed a full-length helix-turn-helix conformation in a TFE-water mixture. nih.gov Specifically, the structure is characterized by helical segments from residues I2 to L21 and K26 to T30, connected by a turn region from L22 to L25. nih.gov The presence of residues like glycine or threonine can disrupt a continuous helix and induce a turn. mdpi.com Given the sequence similarities and the presence of potential turn-inducing residues in this compound, it is plausible that it also adopts a helix-turn-helix structure in a membrane-mimetic environment.
Three-Dimensional Structural Analysis in Mimetic Environments
To understand the functional conformation of this compound, its three-dimensional structure is studied in environments that mimic the biological membranes it targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides and proteins in solution. halric.eu For antimicrobial peptides, NMR studies are typically conducted in membrane-mimetic environments, such as detergent micelles or TFE/water mixtures, to induce the folded, active conformation. nih.govresearchgate.net
While specific NMR data for this compound is not detailed in the provided search results, the methodology has been extensively applied to other ranatuerin peptides. nih.gov For Ranatuerin-2CSa, proton NMR spectroscopy was used to determine its solution structure, revealing the helix-turn-helix motif. nih.gov Such studies provide crucial information on the spatial arrangement of amino acid residues, which is essential for understanding the peptide's interaction with membranes.
Circular Dichroism (CD) Spectroscopy Investigations
Circular Dichroism (CD) spectroscopy is a widely used method to study the secondary structure of proteins and peptides in various environments. nih.govbbk.ac.ukrsc.org It is particularly valuable for monitoring conformational changes upon interaction with membrane-mimetic environments. bbk.ac.uknih.gov
CD studies on Ranatuerin-2PLx, a related peptide, demonstrated that it is predominantly in a random coil conformation in an aqueous buffer but transitions to a significant α-helical structure in a 50% TFE solution, which mimics the hydrophobic environment of a microbial membrane. nih.gov The α-helical content can be estimated from the CD spectra, providing quantitative insights into the peptide's folding. nih.gov Similar CD investigations on this compound would be expected to show a comparable transition to an α-helical state in a membrane-like environment, which is a hallmark of many antimicrobial peptides. researchgate.net
Computational Structural Prediction and Molecular Dynamics Simulations
The three-dimensional structure of a peptide is critical to its biological function. In the absence of direct experimental structures from methods like X-ray crystallography or NMR spectroscopy for this compound, computational modeling serves as a powerful tool for structural prediction.
Ab Initio and Template-Based Modeling:
For peptides like this compound, de novo or ab initio prediction methods can be employed. Servers like PEP-FOLD utilize a structural alphabet to piece together peptide fragments and refine them using a coarse-grained force field, which is particularly useful for peptides in the 9 to 36 amino acid range. univ-paris-diderot.frnih.gov Another approach involves homology modeling if a suitable template structure from a related peptide is available. Given the conservation of the C-terminal "Rana box" in many ranatuerin peptides, this region could potentially be modeled with higher confidence. nih.gov
Advanced Prediction with Artificial Intelligence:
Modern predictors like AlphaFold have revolutionized protein and peptide structure prediction. ebi.ac.uk By leveraging deep learning, AlphaFold can generate highly accurate 3D models. ebi.ac.uk A predicted structure for a related peptide, Ranatuerin-2PLx, is available in the AlphaFoldDB, which can serve as a reference for the likely fold of this compound. nih.gov The use of such advanced tools would be the primary step in any computational investigation of this compound's structure.
Molecular Dynamics (MD) Simulations:
Once a structural model is predicted, molecular dynamics (MD) simulations are employed to understand the peptide's dynamic behavior in a simulated environment, such as in water or near a cell membrane. researchgate.netnjit.edu These simulations track the movements of atoms over time, providing insights into conformational flexibility, stability, and interactions with other molecules. researchgate.netnjit.edu For a peptide like this compound, MD simulations could reveal how it interacts with bacterial membranes, a key aspect of its antimicrobial activity. Simulations of other AMPs have shown that they can undergo significant conformational changes upon membrane binding. biorxiv.org
Studies on other hydrophobic peptides have demonstrated that the solvent environment plays a crucial role in their folding. For instance, some peptides fold into β-hairpin structures in water but remain unfolded in dimethyl sulfoxide (B87167) (DMSO). biorxiv.org MD simulations of this compound would likely show a dynamic equilibrium between unstructured states in aqueous solution and a more defined helical conformation in a membrane-mimetic environment.
Table 1: Computational Tools for Peptide Structural Prediction
| Tool/Method | Principle | Application to this compound |
| PEP-FOLD | De novo prediction based on a structural alphabet and coarse-grained force field. univ-paris-diderot.frnih.gov | Prediction of initial 3D conformations in solution. univ-paris-diderot.frtechscience.comfrontiersin.org |
| AlphaFold2 | AI-based prediction using deep learning. ebi.ac.uk | Generation of high-accuracy 3D models of the monomeric peptide. ebi.ac.uk |
| Molecular Dynamics (MD) Simulations | Simulation of atomic movements over time based on a force field. researchgate.net | Analysis of conformational dynamics, stability, and interactions with solvent and membranes. researchgate.netnjit.edu |
Influence of Environmental Factors on this compound Conformation
The conformation of peptides, particularly amphipathic ones like those in the ranatuerin family, is highly sensitive to the surrounding environment. Factors such as the solvent polarity and pH can induce significant structural changes, which in turn affect the peptide's biological activity.
Solvent Effects:
Circular dichroism (CD) spectroscopy studies on related ranatuerin peptides, such as Ranatuerin-2PLx and Ranatuerin-2Pb, have shown that they are largely unstructured or in a random coil conformation in aqueous solutions like 10 mM ammonium (B1175870) acetate. nih.govmdpi.comresearchgate.net However, in the presence of a membrane-mimicking solvent like 50% trifluoroethanol (TFE), these peptides adopt a predominantly α-helical structure. nih.govmdpi.comresearchgate.net TFE is known to promote the formation of intramolecular hydrogen bonds, thus favoring helical conformations. dntb.gov.ua This transition from a random coil to an α-helix is a common feature of many AMPs and is thought to be crucial for their ability to insert into and disrupt bacterial membranes. nih.govmdpi.com
Table 2: Secondary Structure of Ranatuerin-2 (B1576050) Family Peptides in Different Solvents
| Peptide | Environment | Predominant Secondary Structure | Reference |
| Ranatuerin-2PLx | 10 mM Ammonium Acetate | Random Coil | nih.gov |
| Ranatuerin-2PLx | 50% TFE | α-Helix | nih.gov |
| Ranatuerin-2Pb | Aqueous Solution (H₂O) | Random Coil | mdpi.comresearchgate.net |
| Ranatuerin-2Pb | 50% TFE/H₂O | α-Helix | mdpi.comresearchgate.net |
| Ranatuerin-2Pb | S. aureus membrane mimic (POPC/POPG) | α-Helix | mdpi.com |
| Ranatuerin-2Pb | E. coli membrane mimic (POPE/POPG) | α-Helix | mdpi.com |
pH Influence:
The pH of the environment can also influence the conformation and activity of peptides, especially those containing ionizable residues like aspartic acid, glutamic acid, lysine, and histidine. frontiersin.org this compound contains several such residues. Changes in pH can alter the protonation state of these residues, affecting the peptide's net charge and its electrostatic interactions. frontiersin.org For some peptides, a lower pH enhances their positive charge, which can promote stronger interactions with the negatively charged bacterial membranes. mdpi.com Studies on other peptides have shown that pH can affect their aggregation state and membrane-permeabilizing activity. biorxiv.org While specific data for this compound is not available, it is plausible that its structure and function are pH-dependent, a characteristic that could be critical for its activity in different biological niches.
Molecular Mechanisms of Action of Ranatuerin 2ara
Interactions with Prokaryotic Cell Membranes
The primary target of Ranatuerin-2ARa is the bacterial cell membrane, a structure whose composition is distinctly different from that of eukaryotic cells, providing a basis for the peptide's selective toxicity. portlandpress.comnih.gov The molecular mechanism involves a series of interactions that lead to the ultimate breakdown of the membrane's integrity.
Electrostatic Adhesion and Initial Membrane Perturbation
The initial and critical step in the mechanism of action of this compound is its electrostatic attraction to the surface of the prokaryotic cell membrane. portlandpress.comnih.gov Bacterial membranes are rich in anionic components, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the membrane surface. nih.gov this compound, being a cationic peptide, is drawn to this negatively charged surface through long-range electrostatic interactions. portlandpress.com
Upon reaching the membrane, the peptide's amphipathic nature comes into play. This compound is predicted to adopt an α-helical conformation in the membrane environment. nih.govnih.gov This structure positions its hydrophobic amino acid residues to interact with the lipid acyl chains of the membrane, while its hydrophilic, positively charged residues remain associated with the polar head groups of the phospholipids (B1166683). portlandpress.com This initial binding and shallow insertion into the outer leaflet of the membrane cause a physical disruption, or perturbation, of the lipid bilayer. acs.org
Table 1: Physicochemical Properties of Representative Ranatuerin-2 (B1576050) Peptides
| Peptide | Amino Acid Sequence | Net Charge | Hydrophobicity (H) | Source Organism |
| This compound | GFFDLAKGFAKDLAKLLK-NH2 (Predicted) | +4 | High | Rana aurora |
| Ranatuerin-2Pb | GFLSFLGKVLSAFVGKVVSSVLGSQCKLSRC | +4 | 0.486 | Rana pipiens |
| Ranatuerin-2Cb | GFLSFLGKVLSAFVGKVVSSVLGSQCKLSRC | +2 | High | Rana catesbeiana |
| Ranatuerin-2B | GFLSFLGKVLSAFVGKVVSSVLGSQCKLSRC | +2 | High | Rana berlandieri |
Models of Membrane Permeabilization and Pore Formation
Following the initial binding and perturbation, this compound is thought to permeabilize the bacterial membrane by forming pores or channels. nih.govfrontiersin.org Several models have been proposed to describe this process for α-helical antimicrobial peptides, and it is possible that this compound acts through one or a combination of these mechanisms, depending on factors like peptide concentration and membrane lipid composition. mdpi.commdpi.com
In the barrel-stave model, the individual this compound peptides, in their α-helical conformation, insert vertically into the membrane bilayer. mdpi.com These peptides then aggregate to form a bundle, or "stave," that lines a central aqueous pore. The hydrophobic surfaces of the peptide helices face outward, interacting with the lipid core of the membrane, while the hydrophilic surfaces face inward, forming the water-filled channel. frontiersin.org This creates a stable, transmembrane pore that allows for the leakage of cellular contents.
The toroidal pore model also involves the formation of a transmembrane channel. However, in this model, the pore is lined by both the inserted this compound peptides and the polar head groups of the membrane phospholipids, which bend inward to form a continuous curve, or toroid. mdpi.commdpi.com This model suggests a more significant disruption of the membrane structure, as it requires the bending of the lipid bilayer. This mechanism is thought to be common for many amphibian antimicrobial peptides like magainins. mdpi.com
In the carpet model, this compound peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. mdpi.commdpi.com This initial interaction is driven by electrostatic forces. Once a threshold concentration of the peptide is reached on the membrane surface, the peptides exert a detergent-like effect, causing the dissolution of the membrane into micelles. portlandpress.com This leads to a catastrophic loss of membrane integrity rather than the formation of discrete pores.
Toroidal Pore Model
Disruption of Membrane Integrity and Transmembrane Potential
Regardless of the specific pore-forming model, the action of this compound leads to a severe disruption of the bacterial membrane's integrity. frontiersin.org The formation of pores or the micellization of the membrane allows for the uncontrolled passage of ions, water, and essential metabolites across the membrane. rsc.org
This permeabilization has a critical and immediate consequence: the dissipation of the transmembrane potential. mdpi.com The electrochemical gradients across the bacterial membrane are vital for essential cellular processes, including ATP synthesis, nutrient transport, and motility. The leakage of ions through the pores formed by this compound collapses these gradients, leading to a rapid cessation of cellular functions and, ultimately, cell death. asm.org
Table 2: Antimicrobial Activity of Ranatuerin-2 Peptides Against Representative Bacteria
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound | E. coli | 30 µM |
| This compound | S. aureus | >200 µM |
| Ranatuerin-2Cb | E. coli | 2 µM |
| Ranatuerin-2B | S. aureus | 2 µM |
This table illustrates the antimicrobial efficacy of Ranatuerin-2 peptides. The activity can vary significantly between different members of the family and against different bacterial species. nih.gov
Modulation of Lipid Bilayer Organization and Dynamics
The principal mechanism of the ranatuerin-2 family of peptides involves direct interaction with and subsequent disruption of the microbial lipid bilayer. vulcanchem.comvulcanchem.com This interaction is initiated by electrostatic attraction between the cationic residues of the peptide and the net negative charge of microbial membranes, which are rich in anionic phospholipids like phosphatidylglycerol (PG). acs.org
Upon initial binding to the membrane surface, ranatuerin peptides, which are typically unstructured in aqueous solution, undergo a conformational change, folding into an amphipathic α-helical structure. vulcanchem.comresearchgate.net This structure is critical as it positions hydrophobic amino acid residues to interact with the lipid acyl chains within the membrane core, while the hydrophilic, charged residues remain at the lipid-water interface. vulcanchem.com
This insertion and structural organization modulate the lipid bilayer in several ways:
Lipid Displacement and Thinning: The embedding of the peptide into the outer leaflet of the bilayer can displace lipid headgroups and cause localized thinning of the membrane. nih.gov
Induction of Curvature Strain: The wedge-like insertion of the amphipathic helix can induce positive curvature strain on the lipid bilayer, destabilizing its lamellar structure. imrpress.com
Pore Formation: At a sufficient concentration, these peptides are thought to aggregate and form transmembrane pores or channels through models such as the "toroidal pore" or "carpet" mechanism. In the toroidal pore model, the peptides and lipid headgroups bend inward to form a continuous, water-filled channel, leading to the leakage of ions and essential metabolites and ultimately, cell death. In the carpet model, peptides accumulate on and disrupt the membrane in a detergent-like manner. nih.gov
The specific dynamics of this compound's interaction are likely dependent on the lipid composition of the target membrane. Studies on other AMPs show that bilayer thickness, lipid chain saturation, and headgroup charge all modulate peptide insertion, oligomerization, and activity. acs.orgnih.gov For instance, research on a related peptide, Ranatuerin-2Pb, demonstrates its structural plasticity, adopting a significantly higher α-helical content in membrane-mimicking environments compared to an aqueous solution. vulcanchem.com
Table 2: Environment-Dependent Secondary Structure of Ranatuerin-2Pb (A Related Peptide)
| Environment | α-Helix (%) | Antiparallel β-Sheet (%) | Turn (%) | Other (%) |
| Aqueous Solution (H₂O) | 3.5 | 26.6 | 18.3 | 51.5 |
| Membrane-Mimetic (POPC/POPG) | 59.2 | 1.2 | 10.8 | 26.1 |
| Membrane-Mimetic (POPE/POPG) | 40.0 | 3.8 | 11.8 | 35.7 |
| Data adapted from a study on Ranatuerin-2Pb, illustrating the conformational changes typical for this peptide family upon membrane interaction. vulcanchem.com |
Engagement with Intracellular Targets in Microbial Systems (Non-Clinical Context)
While the primary bactericidal action of the ranatuerin-2 family is membrane disruption, it is widely accepted that some antimicrobial peptides can translocate across the cell membrane without causing complete lysis and act on intracellular targets. imrpress.comfrontiersin.org This "Trojan horse" mechanism is often observed at sub-lethal concentrations of the peptide. mdpi.com There is currently no direct evidence confirming that this compound specifically utilizes intracellular targeting as a primary or secondary mechanism. However, the possibility exists, and the potential pathways are discussed below based on the known mechanisms of other non-lytic AMPs. mdpi.com
Inhibition of Macromolecular Synthesis Pathways
Should this compound be capable of entering the cytoplasm, it could potentially interfere with essential biosynthetic processes. Many non-lytic AMPs have been shown to inhibit the synthesis of DNA, RNA, and proteins. mdpi.com
Inhibition of DNA/RNA Synthesis: Some peptides can bind directly to nucleic acids, often through interactions between aromatic residues and nucleotide bases, thereby disrupting replication and transcription. uobabylon.edu.iq For example, the peptide buforin II translocates across the membrane and binds to both DNA and RNA. mdpi.com
Inhibition of Protein Synthesis: Other peptides specifically inhibit protein synthesis by binding to ribosomal components. units.itnih.gov The proline-rich peptide Bac71-35, for instance, accumulates in the bacterial cytoplasm and inhibits translation by interacting with the ribosome. units.it
Interference with Essential Enzymatic Activities
Another potential intracellular mode of action is the inhibition of crucial metabolic enzymes. Peptides that enter the cell could disrupt cellular processes by binding to and inhibiting enzymes involved in cell wall synthesis, energy metabolism, or protein folding. imrpress.com For example, some AMPs are known to target and inhibit the activity of DNA gyrase or other topoisomerases, which are essential for DNA replication. frontiersin.org Another AMP, PR-39, is known to degrade proteins associated with DNA replication, leading to a secondary inhibition of DNA synthesis. mdpi.com
Differential Interactions with Various Microbial Membrane Compositions
The effectiveness and mechanism of this compound are highly dependent on the specific architecture of the target microbial cell envelope. The significant structural differences between Gram-negative and Gram-positive bacteria dictate the initial interactions of the peptide.
Gram-Negative Bacterial Outer and Inner Membrane Interactions
Gram-negative bacteria possess a complex cell envelope, featuring an outer membrane (OM) that serves as a formidable barrier. The outer leaflet of the OM is composed primarily of lipopolysaccharide (LPS). frontiersin.org
Interaction with LPS: The initial step involves an electrostatic interaction between the cationic this compound and the anionic phosphate (B84403) groups of the lipid A portion of LPS. imrpress.comfrontiersin.org This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to localized destabilization and permeabilization of the outer membrane. imrpress.com
Translocation and Inner Membrane Disruption: Once the OM is breached, the peptide traverses the periplasmic space, which contains a thin peptidoglycan layer, and reaches the inner membrane (IM). The IM, being a phospholipid bilayer rich in anionic lipids like PG, is then susceptible to the membrane-disrupting mechanisms described in section 4.1.4, including pore formation and lysis. frontiersin.org
Potential Interaction with Periplasmic Proteins: Some AMPs, like thanatin, have been shown to interact with specific proteins of the LPS transport (Lpt) machinery in the periplasm, such as LptA, inhibiting outer membrane biogenesis. nih.govnih.govmdpi.com While not demonstrated for this compound, this represents another potential mechanism of action against Gram-negative bacteria.
Gram-Positive Bacterial Cell Wall and Membrane Interactions
The cell envelope of Gram-positive bacteria lacks an outer membrane but features a thick, multi-layered wall of peptidoglycan, which is decorated with anionic polymers called teichoic acids (TAs) and lipoteichoic acids (LTAs). mdpi.com
Traversing the Cell Wall: Before reaching the cytoplasmic membrane, this compound must penetrate this dense peptidoglycan layer. The anionic nature of TAs and LTAs provides initial electrostatic binding sites for the cationic peptide. mdpi.comfrontiersin.org This interaction can have two outcomes: it may act as a barrier, trapping the peptide within the cell wall, or it may function as a "ladder," facilitating its passage toward the cytoplasmic membrane. frontiersin.org
Interaction with the Cytoplasmic Membrane: Upon reaching the cytoplasmic membrane, which is the ultimate target, this compound exerts its disruptive effects as previously described. The peptide's interaction can lead to lipid segregation, pore formation, and loss of membrane integrity, resulting in cell death. mdpi.comfrontiersin.org Some AMPs also specifically target the cell wall precursor, Lipid II, inhibiting peptidoglycan synthesis and simultaneously promoting membrane disruption. mdpi.commdpi.com
Fungal Cell Wall and Membrane Interactions
The primary mode of action for this compound, like many antimicrobial peptides (AMPs), involves the disruption of the fungal cell's physical integrity. This process begins with an initial interaction with the fungal cell wall, a complex structure predominantly composed of polysaccharides like glucans and chitin, which is absent in host cells. imrpress.comresearchgate.net The cell wall provides a preliminary barrier, but the physicochemical characteristics of the peptide facilitate its transit to the primary target: the plasma membrane.
While direct studies on this compound's interaction with fungal cells are limited, research on closely related ranatuerin peptides provides significant insights. For instance, Ranatuerin-2P has been shown to be effective against the fungus Candida albicans, and Ranatuerin-2TRa is active against the chytrid fungus Batrachochytrium dendrobatidis. oregonstate.edunih.gov The mechanism for these related peptides is attributed to membrane permeabilization. nih.gov
The general mechanism for AMPs against fungi involves several steps. Initially, the peptide is electrostatically attracted to the negatively charged components of the fungal cell surface. Upon reaching the plasma membrane, the peptide binds to and inserts itself into the lipid bilayer. This insertion disrupts the membrane's structure, leading to the formation of pores or channels. The subsequent leakage of essential ions and metabolites from the cytoplasm ultimately results in fungal cell death. imrpress.com
Role of Peptide Physicochemical Properties in Mechanistic Activity
The antimicrobial efficacy of this compound is intrinsically linked to its specific physicochemical properties. The peptide's net charge, hydrophobicity, and amphipathicity are critical determinants of its ability to associate with and disrupt fungal membranes. nih.govnih.gov
Impact of Net Charge on Membrane Association and Activity
This compound is a cationic peptide, possessing a net positive charge at physiological pH. This positive charge is a fundamental requirement for its initial interaction with the negatively charged surface of fungal membranes. The fungal plasma membrane is rich in anionic phospholipids, which creates an electrostatic gradient that attracts and concentrates cationic peptides like this compound at the cell surface.
The amino acid sequence of this compound is GLMDTVKNAAKNLAGQLLDTIKCKMTGC. A calculation of its net charge based on the ionizable side chains of its amino acid residues (Lysine=+1, Aspartic Acid=-1) at a neutral pH reveals a net positive charge, which is a hallmark of the ranatuerin family. plos.org Studies on analogous ranatuerin peptides have demonstrated that increasing the net positive charge through amino acid substitution can significantly enhance antimicrobial potency, underscoring the critical role of electrostatic interactions in the peptide's mechanism. nih.gov
Influence of Hydrophobicity and Amphipathicity on Membrane Insertion
Beyond the initial electrostatic attraction, the ability of this compound to insert into and disrupt the fungal membrane is governed by its hydrophobicity and amphipathicity. Hydrophobicity, the tendency of nonpolar molecules to aggregate in aqueous solution, drives the peptide's partitioning from the aqueous environment into the lipid core of the membrane.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | GLMDTVKNAAKNLAGQLLDTIKCKMTGC |
| Net Charge (at pH 7) | +2 |
| Hydrophobicity (H) | 0.458 |
| Hemolytic Activity (HC₅₀) | 100 µM researchgate.net |
Net charge was calculated based on the primary sequence. Hydrophobicity value is from published data. bicnirrh.res.in
Table 2: Antimicrobial Activity of this compound and Related Peptides
| Peptide | Organism | Activity (MIC in µM) | Reference |
| This compound | Escherichia coli | 30 | nih.gov |
| This compound | Staphylococcus aureus | >200 | nih.gov |
| Ranatuerin-2TRa | Batrachochytrium dendrobatidis | 50 | nih.gov |
| Ranatuerin-2Pb | Candida albicans | 32 | nih.gov |
MIC: Minimum Inhibitory Concentration.
Structure Activity Relationship Sar Studies and Peptide Engineering of Ranatuerin 2ara Analogs
Rational Design Principles for Ranatuerin-2ARa Analogs
The rational design of ranatuerin-2 (B1576050) analogs is primarily guided by the goal of optimizing key physicochemical properties known to influence the bioactivity of antimicrobial peptides (AMPs). The core principles revolve around modulating the peptide's net charge (cationicity) and hydrophobicity. nih.gov AMPs typically function by interacting with and disrupting the negatively charged cell membranes of microorganisms. nih.gov Therefore, increasing a peptide's net positive charge can enhance its initial electrostatic attraction to bacterial membranes. nih.gov
Hydrophobicity is another critical factor, as it facilitates the insertion of the peptide into the lipid bilayer of the target cell membrane, leading to disruption and cell death. nih.gov However, there is a delicate balance to maintain; excessive hydrophobicity can lead to a loss of selectivity and cause lysis of host cells, such as red blood cells (hemolysis). nih.gov Consequently, rational design aims to achieve a threshold of hydrophobicity that maximizes bioactivity while maintaining selectivity for target cells. nih.gov Peptide engineering strategies often involve substituting acidic or neutral amino acids with cationic or hydrophobic residues to fine-tune these properties for improved therapeutic potential. nih.govmdpi.com
Effects of Amino Acid Substitutions on Bioactivity and Mechanistic Profiles
Amino acid substitution is a cornerstone of peptide engineering, allowing for precise modifications to the peptide's structure and function.
Single or double amino acid substitutions can have profound effects on the functional profile of ranatuerin-2 peptides. A key example involves investigating the role of the C-terminal disulfide bridge. In a study on Ranatuerin-2-AW (R2AW), a closely related peptide, the two cysteine residues at positions 23 and 29 were replaced with serine residues. vulcanchem.com This substitution prevents the formation of the disulfide bond, creating a linear analog ([Ser23,29]R2AW). The resulting peptide showed antibacterial activity similar to the native, cyclic peptide, indicating that the disulfide bridge itself was not essential for this particular biological function. nih.govmdpi.comnih.gov
Another targeted mutation strategy involves increasing hydrophobicity by substituting alanine (B10760859) residues with tryptophan. nih.gov Tryptophan, with its bulky indole (B1671886) sidechain, is known to favor insertion into lipid bilayers. nih.gov However, in the case of the analog [Trp6,10]R2AW(1-22)-NH2, the significant increase in hydrophobicity led to strong hemolytic activity, limiting its potential clinical application. nih.gov
A more successful approach often involves multi-residue substitutions designed to simultaneously enhance both cationicity and hydrophobicity. A prime example is the progressive design of an analog of R2AW, which led to the creation of [Lys4,19, Leu20]R2AW(1-22)-NH2. nih.govmdpi.com In this variant, two acidic aspartic acid residues were replaced with cationic lysine (B10760008) residues, and a leucine (B10760876) was introduced. nih.gov This modification significantly increased the peptide's net positive charge and optimized its hydrophobicity. nih.gov
The results were dramatic: the engineered peptide exhibited remarkably enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values improving significantly compared to the parent peptide. nih.govvulcanchem.com This variant also showed optimized anticancer activity and was found to kill bacteria efficiently through membrane disruption. nih.govmdpi.comnih.gov These findings highlight how targeted substitutions that increase positive charge and tune hydrophobicity can be a highly effective strategy for optimizing the dual antibacterial and anticancer activities of ranatuerin-2 peptides. nih.govmdpi.com
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | MIC against S. aureus (μM) | MIC against E. coli (μM) |
|---|---|---|---|---|---|
| R2AW | GFMDTAKNVAKNVAATLLDKLKCKITGGC | 0 | 0.436 | 32 | 64 |
| [Ser23,29]R2AW | GFMDTAKNVAKNVAATLLDKLKS KITGGC | 0 | 0.431 | 32 | 64 |
| R2AW(1-22)-NH2 | GFMDTAKNVAKNVAATLLDKLK-NH2 | +1 | 0.490 | 32 | 64 |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | GFMK TAKNVAKNVAATLLK LL K-NH2 | +4 | 0.533 | 2 | 8 |
| [Trp6,10]R2AW(1-22)-NH2 | GFMDTW KNVAW NVAATLLDKLK-NH2 | +1 | 0.621 | 4 | 16 |
Single Residue Mutations and Their Functional Consequences
Impact of Peptide Truncation and Lengthening on Activity
Peptide truncation, typically involving the removal of terminal residues, is another common strategy to probe SAR and create more cost-effective, smaller peptides. In the ranatuerin-2 family, studies have often focused on the effect of removing the C-terminal "Rana box" domain. nih.gov For instance, the truncation of R2AW to produce R2AW(1-22)-NH2 (removing the C-terminal 7 residues) resulted in a peptide that, once amidated, retained antibacterial and antibiofilm activity comparable to the full-length peptide. nih.gov This suggests that for R2AW, the C-terminal cyclic domain is dispensable for these activities. nih.govmdpi.com
Similarly, a study on Ranatuerin-2Pb involved creating two truncated analogs. nih.gov The first, RPa, which involved a small C-terminal truncation, lost antimicrobial activity against several key pathogens. nih.gov However, the second analog, RPb, which was a more significant truncation from the C-terminus (resulting in a 16-amino-acid peptide) and was amidated, retained broad-spectrum antimicrobial activity and even showed improved efficacy in an in vivo model. nih.gov These findings indicate that truncation can be a viable strategy for creating smaller, potent analogs, but the outcome is highly dependent on the specific residues removed and the presence of other modifications like amidation. nih.govmdpi.com
Role of C-Terminal Amidation in Modulating Biological Effects
C-terminal amidation is a frequent post-translational modification in naturally occurring peptides and is a critical tool in peptide engineering. researchgate.netbiorxiv.org This modification replaces the negatively charged C-terminal carboxyl group (-COOH) with a neutral amide group (-CONH2), thereby increasing the peptide's net positive charge. plos.org This increased cationicity generally enhances the peptide's interaction with negatively charged bacterial membranes. biorxiv.org
For ranatuerin-2 analogs, amidation can be essential for preserving or enhancing bioactivity, especially in truncated peptides. As seen with R2AW(1-22), amidation was necessary to maintain activity comparable to the full-length peptide. nih.gov Likewise, in the study of Ranatuerin-2Pb, the potent truncated analog RPb was amidated, whereas the less active RPa was not. nih.gov Further evidence comes from the study of amurin-9KY, a peptide from the amurin-9 family which also contains a Rana box, where C-terminal amidation was found to be essential for its antimicrobial activity. nih.gov These results consistently underscore the crucial role of C-terminal amidation in modulating the biological effects of these peptides, primarily by enhancing their net positive charge and subsequent membrane interactions. biorxiv.orgnih.gov
Significance of Disulfide Bridges and Conserved Sequence Motifs ("Rana Box") in this compound Family
The ranatuerin-2 family is characterized by a conserved C-terminal sequence motif known as the "Rana box," which consists of a cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.commdpi.com This structural feature is prevalent in many peptide families from Ranidae frogs. mdpi.commdpi.com However, its importance to the biological activity of the peptide is not uniform and appears to be peptide-specific. mdpi.comnih.gov
In some cases, the Rana box is crucial. For Ranatuerin-2PLx, the removal of this cyclic domain was found to markedly decrease both its antimicrobial and anticancer activities. nih.gov Furthermore, the presence of cationic amino acids within the loop of the Rana box was also found to be critical for its biological potency. nih.gov
Conversely, for other peptides in the family, the Rana box appears to be dispensable. As demonstrated with R2AW, its removal through truncation or the disruption of the disulfide bridge via serine substitution did not diminish its antibacterial activity. nih.govmdpi.comnih.gov This variability suggests that while the Rana box is a conserved structural element, its functional role can differ significantly among ranatuerin-2 peptides, highlighting the complex and nuanced nature of their structure-activity relationships. mdpi.comnih.gov
Computational Approaches for Predicting and Optimizing this compound Activity
The development of effective antimicrobial peptides (AMPs) like this compound is increasingly reliant on computational methodologies to predict their activity and guide the engineering of more potent and selective analogs. These in silico approaches offer a rapid and cost-effective means to screen vast numbers of potential peptide sequences, identify key structural features, and optimize their therapeutic properties before undertaking expensive and time-consuming laboratory synthesis and testing.
A variety of computational tools and strategies are employed to understand and enhance the function of AMPs. Quantitative Structure-Activity Relationship (QSAR) models, for instance, establish mathematical relationships between the structural or physicochemical properties of peptides and their biological activities. mdpi.commdpi.com These models can predict the antimicrobial potency or hemolytic activity of novel peptide sequences based on descriptors such as amino acid composition, hydrophobicity, charge, and helical propensity. mdpi.com For anuran antimicrobial peptides, QSAR-based tools like 'Mutator' have been developed to suggest specific amino acid substitutions aimed at increasing the peptide's selectivity index, which is the ratio of its toxicity to host cells (e.g., hemolytic activity) to its antimicrobial potency (e.g., minimum inhibitory concentration). researchgate.net
Machine learning and deep learning algorithms represent another powerful computational approach. frontiersin.orgnih.gov These methods can be trained on large datasets of known AMPs and non-AMPs to recognize complex patterns and predict the antimicrobial potential of new sequences. frontiersin.orgnih.gov For cysteine-stabilized peptides like this compound, specialized prediction models have been developed. For example, the CS-AMPPred predictor, which is based on a support vector machine (SVM) model, utilizes sequence descriptors like α-helix and loop formation indices, net charge, hydrophobicity, and flexibility to predict antimicrobial activity. plos.org Such tools can be invaluable in the initial screening of this compound analogs to identify candidates with a higher probability of success.
Molecular dynamics (MD) simulations provide atomic-level insights into how peptides like this compound interact with bacterial and host cell membranes. ntu.edu.sgbiorxiv.orgnih.gov These simulations can model the peptide's conformational changes as it approaches and inserts into a lipid bilayer, revealing the structural basis for its membrane-disrupting activity. ntu.edu.sgkcl.ac.uk By understanding these interactions, researchers can rationally design modifications to this compound that enhance its ability to target and permeabilize bacterial membranes while minimizing interactions with host cell membranes, thereby reducing toxicity.
A practical example of applying these principles can be seen in the progressive design of analogs for a similar peptide, Ranatuerin-2-AW, isolated from the Wuyi torrent frog. nih.gov In this study, a series of analogs were designed through targeted residue substitutions and truncations to optimize its bioactivity. nih.gov The research demonstrated that modifications enhancing cationicity and hydrophobicity could significantly boost both antibacterial and anticancer activities. nih.gov This type of targeted peptide engineering, guided by computational predictions and structure-activity relationship principles, showcases a viable strategy for optimizing this compound. The table below details the progressive design and resulting activities of the Ranatuerin-2-AW analogs, illustrating the impact of specific modifications.
| Peptide ID | Sequence | Modification from Parent (R2AW) | MIC against S. aureus (μM) |
| R2AW | GFMDTAKNVAKNVAATLLDKLKCKITGGC | Parent Peptide | 8 |
| R2AW-S | GFMDTAKNVAKNVAATLLDKLKSKITGGS | Cys to Ser substitution | 8 |
| R2AW(1-22)-NH2 | GFMDTAKNVAKNVAATLLDKLK-NH2 | Truncation and amidation | 8 |
| [K4]R2AW(1-22)-NH2 | GFMKTAKNVAKNVAATLLDKLK-NH2 | Asp to Lys substitution at position 4 | 4 |
| [K4,19]R2AW(1-22)-NH2 | GFMKTAKNVAKNVAATLLDKKK-NH2 | Asp to Lys at pos. 4, Leu to Lys at pos. 19 | 4 |
| [K4,19, L20]R2AW(1-22)-NH2 | GFMKTAKNVAKNVAATLLDKKL-NH2 | Asp to Lys at pos. 4, Leu to Lys at pos. 19, Lys to Leu at pos. 20 | 2 |
Data sourced from Yao et al., 2023. nih.gov
The findings from the study on Ranatuerin-2-AW highlight how computational design principles can be effectively applied. nih.gov For example, increasing the net positive charge (cationicity) through lysine substitutions generally improved the antimicrobial potency. nih.gov Furthermore, the strategic truncation and amidation of the peptide, which often enhances its stability and interaction with membranes, maintained its activity. nih.gov These results provide a clear roadmap for the computational optimization of this compound, where similar modifications could be modeled and evaluated in silico before proceeding to chemical synthesis and biological testing.
Evolutionary Biology and Ecological Significance of Ranatuerin 2ara
Phylogenetic Analysis of Ranatuerin-2 (B1576050) Gene Families in Amphibians
Phylogenetic analyses of antimicrobial peptide gene families, such as the ranatuerins, provide valuable insights into the evolutionary relationships among amphibian species. These studies often reveal that the diversity of AMPs is not only a result of speciation but also of gene duplication and subsequent diversification.
Studies have shown that the amino acid sequences of ranatuerin-2 peptides can be used to construct phylogenetic trees that reflect the evolutionary history of the host species. elkhornsloughctp.orgcore.ac.uk For instance, cladistic analysis based on ranatuerin-2 sequences from frogs in the Amerana species group (a group of North American ranid frogs) has shown a segregation into two major clades. elkhornsloughctp.org One clade includes Rana cascadae, Rana muscosa, and Rana aurora, while the other contains Rana draytonii, Rana boylii, and Rana luteiventris. elkhornsloughctp.org This grouping is consistent with phylogenies derived from mitochondrial DNA analysis. elkhornsloughctp.org
Similarly, analysis of ranatuerin-2 sequences from various North American frogs of the genera Lithobates and Rana provides some support for the division of these species, although the evidence is considered less definitive than that from other peptide families like brevinin-1 (B586460). core.ac.uk While peptides from the genus Rana tend to cluster together, some sequences from Lithobates species appear within this clade, suggesting a complex evolutionary history. core.ac.uk
Interestingly, the signal peptide regions of AMP precursor proteins are highly conserved within major amphibian lineages like Neobatrachia, Bombinatoridae, and Pipidae, but show significant divergence between these groups. nih.govresearchgate.net This suggests that the fundamental machinery for producing these peptides may have evolved convergently on at least three separate occasions in anuran evolutionary history. nih.govresearchgate.net
In some cases, the phylogenetic relatedness based on AMP families can be complex. For instance, in Tago's brown frogs (Rana tagoi), the amino acid sequences of ranatuerin-2 were found to be highly conserved within the species, while other AMP families like temporins showed high diversity both within and among species. mdpi.com This suggests that different AMP families may be subject to different evolutionary pressures.
Gene Duplication and Diversification Events in Ranatuerin-2 Loci
The remarkable diversity of antimicrobial peptides in amphibians is largely attributed to a history of repeated gene duplication events followed by the diversification of the resulting gene copies. oup.comimrpress.comnih.gov This process allows for the generation of a large repertoire of peptides, potentially enabling frogs to combat a wide array of pathogens. imrpress.com
Evidence for gene duplication is widespread within the ranatuerin-2 family. For example, within the Amerana species group, while some species like Rana cascadae and Rana aurora express a single ranatuerin-2 peptide, others such as Rana luteiventris, Rana draytonii, and Rana muscosa express multiple, paralogous forms of the peptide, indicating gene duplication events within these lineages. elkhornsloughctp.org
The evolution of AMPs in frogs is thought to follow a model where an ancestral gene undergoes duplication, and the resulting paralogous genes are then subject to adaptive evolution. imrpress.com This allows for the selection of variants with novel or enhanced antimicrobial properties. imrpress.com This process of "gene duplication and low allelic variation" appears to be a primary mechanism for generating AMP diversity in frogs, as opposed to maintaining a high level of allelic diversity at a single locus. nih.gov
Studies on ranid frogs have shown that a single genome can contain multiple homologous copies of AMP genes, with evidence of positive selection driving divergence between these copies. nih.gov This suggests that after duplication, there is selective pressure for these new gene copies to acquire different functions, likely to target different pathogens. The diversification is not random; it is a directed process that enhances the frog's defensive arsenal (B13267). imrpress.com
Furthermore, research on leopard frogs has identified a paralogous locus to Ranatuerin2, named Ranatuerin2b, which also shows strong evidence of a selective sweep, indicating that gene duplication and subsequent adaptive evolution are recurrent themes in the evolution of this peptide family. nih.gov
Molecular Evolution and Signatures of Natural Selection on Ranatuerin-2ARa Genes
The evolution of antimicrobial peptide genes is often characterized by positive Darwinian selection, where there is an excess of non-synonymous (amino acid-altering) mutations compared to synonymous (silent) mutations. nih.gov This pattern suggests that natural selection is actively favoring changes in the peptide's amino acid sequence, likely to improve its effectiveness against evolving pathogens. nih.govplos.org
Studies on ranatuerin loci in leopard frogs (Rana pipiens) have provided strong evidence for positive selection. One study revealed that a single allele at the Ranatuerin2 locus had become fixed in the species due to a positive selective sweep. nih.gov A subsequent investigation of a paralogous locus, Ranatuerin2b, also showed significant evidence of a selective sweep. nih.gov This indicates that adaptive evolution has repeatedly shaped the ranatuerin gene family.
However, the story is not always one of simple positive selection. In some cases, balancing selection, which maintains multiple alleles in a population, may be at play for other AMP families, such as the brevinin-1 family in leopard frogs. semanticscholar.org This contrasts with the pattern observed for ranatuerin-2 in the same species, highlighting that different AMP families can be subject to different selective regimes.
Interestingly, while there is clear evidence of adaptive evolution at the Ranatuerin2 locus, functional comparisons between the extant peptide and a reconstructed ancestral peptide did not reveal significant differences in activity against several bacterial pathogens. nih.gov This suggests that the selective pressures driving the evolution of these peptides may be complex and not solely related to enhancing potency against a specific set of bacteria. It is possible that the selection is driven by interactions with other pathogens, such as fungi, or by other, as yet unknown, functional constraints. frontiersin.org
In a broader context, studies across various amphibian species and AMP families have consistently found evidence for positive selection, suggesting that the host-pathogen arms race is a major driver of AMP evolution. oup.comnih.gov This rapid evolution allows amphibians to adapt their chemical defenses to constantly changing microbial threats in their environment. wiley-vch.de
Ecological Role of this compound in Amphibian Innate Immunity
This compound, like other antimicrobial peptides, is a key effector molecule of the amphibian innate immune system. ucm.esnih.gov Secreted from granular glands in the skin, these peptides form a chemical shield that provides the first line of defense against a wide range of potential pathogens, including bacteria, fungi, and viruses. imrpress.comgoogle.com This is particularly crucial for amphibians, whose permeable skin makes them vulnerable to microbial invasion in their often warm and moist habitats. google.commdpi.com
The ranatuerin-2 family of peptides generally exhibits broad-spectrum activity against various microorganisms. researchgate.net For example, Ranatuerin-2Pb from Rana pipiens has been shown to be effective against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Peptides from this family are also known to be active against the pathogenic chytrid fungus Batrachochytrium dendrobatidis (Bd), which is responsible for devastating amphibian population declines worldwide. frontiersin.orguzh.ch Specifically, ranatuerin-2 peptides have demonstrated potent inhibitory effects against Bd. frontiersin.org
The composition and effectiveness of a frog's AMP repertoire can vary between populations, suggesting local adaptation to different pathogen pressures. uzh.ch For instance, studies on Rana pipiens from different geographical locations revealed distinct patterns of expressed AMPs, and these different peptide mixtures showed varying levels of effectiveness against Bd. uzh.ch This highlights the ecological relevance of having a diverse and adaptable suite of AMPs.
Beyond direct antimicrobial action, the skin's defensive system is a complex interplay between the host's secreted peptides and its resident microbial community (the microbiome). nih.gov The presence of beneficial skin bacteria can contribute to disease resistance, and AMPs like ranatuerins likely play a role in shaping this microbial community. researchgate.net
The importance of these peptides is underscored by the fact that amphibians rely heavily on their innate immune system, as their adaptive immune responses can be less effective, particularly in larval stages. nih.gov The rapid, non-specific action of AMPs provides immediate protection, which is vital for survival in pathogen-rich environments. ucm.esmdpi.com
Comparative Evolutionary Genomics of Antimicrobial Peptides in Anura
The study of antimicrobial peptides across the order Anura (frogs and toads) reveals a fascinating story of evolutionary innovation and diversification. While AMPs are widespread, their diversity and the specific families present can vary significantly among different anuran lineages. imrpress.com
Genomic and transcriptomic studies have shown that anuran genomes contain a diverse array of AMP-encoding genes, often clustered together. plos.org This clustering facilitates gene duplication, a primary driver of AMP diversification. nih.govplos.org The evolutionary history of these gene families is marked by recurrent gene duplication events followed by positive selection, leading to the vast number of AMPs observed today. oup.comnih.gov
Comparative analyses have identified numerous AMP families, including ranatuerins, brevinins, temporins, and esculentins, among others. imrpress.commdpi.com The distribution of these families is not uniform across all anurans. For example, ranatuerin-2 peptides are commonly found in North American ranid frogs and some Asian species. researchgate.net In contrast, some peptide families are restricted to either Eurasian or North American ranids. researchgate.net This differential distribution reflects the distinct evolutionary paths taken by different anuran lineages.
A key feature of anuran AMP evolution is the conserved nature of the signal peptide sequence within major lineages, despite high variability in the mature peptide region. nih.govresearchgate.netmdpi.com This suggests a common evolutionary origin for the secretion mechanism of these peptides within a lineage, while the "business end" of the molecule is free to rapidly evolve under selective pressure from pathogens. researchgate.net The divergence of these signal sequences between major lineages like Neobatrachia, Bombinatoridae, and Pipidae points to the possibility that the entire AMP system may have evolved convergently multiple times. nih.govresearchgate.net
The number of different AMPs produced by a single frog species can be extensive, with some species of Odorrana reported to have over 100 different peptides. plos.org This incredible diversity is thought to provide a robust defense against a wide and ever-changing spectrum of microbes. imrpress.com The study of these peptide arsenals across different species provides a window into the evolutionary arms race between amphibians and their pathogens, highlighting the power of gene duplication and natural selection in shaping a critical component of innate immunity.
Table of Research Findings on Ranatuerin-2 and Related Peptides
Table of Mentioned Compounds
Advanced Methodological Approaches for Ranatuerin 2ara Research
Solid-Phase Peptide Synthesis (SPPS) and Advanced Purification Techniques for Ranatuerin-2ARa and Analogs
The chemical synthesis of this compound and its analogs is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.comlcms.czscirp.org The most common strategy employed is Fmoc (9-fluorenylmethoxycarbonyl) chemistry. researchgate.netmdpi.com
The general cycle of SPPS involves:
Attachment: The C-terminal amino acid is anchored to the solid support resin. bachem.comscirp.org
Deprotection: The temporary Fmoc protecting group on the N-terminus of the attached amino acid is removed, typically using a base like piperidine, to allow for the next coupling reaction. bachem.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. Coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often used to facilitate the formation of the peptide bond. google.com
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. hereon.de
This cycle is repeated until the full amino acid sequence of this compound or its analog is assembled. For this compound, which contains a disulfide bridge, the cysteine residues are protected with acid-labile groups during synthesis. Following the completion of the linear chain assembly, the peptide is cleaved from the resin. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. bachem.commdpi.com The formation of the intramolecular disulfide bond to create the characteristic C-terminal "Rana box" can be achieved through air oxidation. nih.gov
Following cleavage, the crude peptide product contains the target peptide along with various impurities such as truncated or deletion sequences. bachem.com Therefore, advanced purification techniques are essential. The gold standard for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comlcms.czknauer.net
In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (commonly C18-modified silica). A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing 0.1% TFA as an ion-pairing agent) is used to elute the components based on their hydrophobicity. bachem.comlcms.cz The peptide fractions are monitored by UV absorbance, and those containing the pure peptide are collected, pooled, and lyophilized to obtain a purified white powder. bachem.comknauer.net The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry. nih.govmdpi.com
Table 1: Physicochemical Properties of Ranatuerin-2AW and its Analogs
This table presents data for Ranatuerin-2AW, a closely related peptide from Amolops wuyiensis, and its designed analogs, illustrating how modifications impact key properties relevant to synthesis and purification strategies. mdpi.com
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | Hydrophobic Moment (µH) |
|---|---|---|---|---|
| R2AW | GFMDTAKNVAKNVAATLLDKLKCKITGGC | +3 | 0.407 | 0.306 |
| [Ser23,29]R2AW | GFMDTAKNVAKNVAATLLDKLKS KITGGS | +3 | 0.399 | 0.297 |
| R2AW(1-22) | GFMDTAKNVAKNVAATLLDKLK | +3 | 0.435 | 0.457 |
| R2AW(1-22)-NH2 | GFMDTAKNVAKNVAATLLDKLK-NH2 | +4 | 0.435 | 0.457 |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | GFMK TAKNVAKNVAATLLDL LK -NH2 | +6 | 0.463 | 0.495 |
Advanced Spectroscopic Methods for Structural Characterization
Solution-State and Solid-State NMR Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides like this compound in different environments.
Solution-State NMR is used to study the peptide's conformation in solution, often in membrane-mimicking environments like detergent micelles (e.g., sodium dodecyl sulfate (B86663) - SDS) or organic solvents (e.g., trifluoroethanol - TFE), which promote the formation of secondary structures. Current time information in Tiranë, AL.researchgate.netnih.gov For instance, a study on Ranatuerin-2CSa, a related peptide, showed that it was unstructured in aqueous solution but adopted a well-defined helix-turn-helix conformation in a TFE/water mixture. Current time information in Tiranë, AL. This is a common feature for many antimicrobial peptides, which are typically unstructured in aqueous solution and fold upon interacting with a membrane. researchgate.net The process involves dissolving the peptide, often isotopically labeled with ¹⁵N, and acquiring a series of 2D NMR experiments (e.g., TOCSY, NOESY, HSQC) to assign proton and nitrogen resonances and derive distance constraints (from Nuclear Overhauser Effects) that are then used for structure calculation and modeling. Current time information in Tiranë, AL.nih.gov
Solid-State NMR (ssNMR) provides insights into the structure and orientation of peptides when bound to lipid bilayers, which more closely resemble a biological membrane. nih.govfrontiersin.org This technique is particularly valuable for studying membrane-bound peptides that are too large or immobile for solution NMR. frontiersin.org For example, ssNMR was used to analyze the structure of Ranatuerin-2CSa, revealing that the "Rana box" domain possesses a helical structure. nih.gov Techniques such as ¹⁵N or ¹³C isotopic labeling are employed to enhance sensitivity and provide residue-specific information on the peptide's helicity and its orientation relative to the bilayer normal. frontiersin.orgsigmaaldrich.com
Vibrational and Fluorescence Spectroscopy for Membrane Interaction Studies
Vibrational Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, is highly sensitive to the secondary structure of proteins and peptides. nih.govspringernature.com The amide I band (1600-1700 cm⁻¹) in the infrared spectrum is particularly informative, as its shape and position are characteristic of different secondary structures like α-helices, β-sheets, and random coils. nih.gov By analyzing the amide I band of this compound in the absence and presence of model membranes (lipid vesicles), researchers can monitor conformational changes upon membrane binding. Attenuated Total Reflection (ATR)-FTIR is a surface-sensitive variant that is especially useful for studying protein-membrane interactions. nih.govspringernature.com
Fluorescence Spectroscopy is another key technique for probing the peptide's interaction with lipid bilayers. utl.pt This can be done by utilizing the intrinsic fluorescence of tryptophan residues or by labeling the peptide with an extrinsic fluorophore. By monitoring changes in fluorescence intensity, emission maximum (blue shift upon moving to a more hydrophobic environment), and accessibility to quenchers, one can determine the extent of membrane binding and the depth of insertion of the peptide into the lipid bilayer. utl.ptmdpi.com For example, experiments with the peptide Ranatuerin-2AW showed that it rapidly increased the permeability of bacterial membranes, a process that can be monitored in real-time using fluorescent dyes that enter the cell upon membrane disruption. mdpi.com
High-Throughput Screening Assays for Bioactivity Assessment (Non-Clinical)
To efficiently evaluate the biological activity of this compound and a library of its synthetic analogs, high-throughput screening (HTS) methods are employed. mdpi.comgoogle.com These automated assays allow for the rapid testing of numerous compounds against various microbial strains.
A primary HTS assay is the determination of the Minimum Inhibitory Concentration (MIC) . This is typically performed in 96-well microtiter plates where a standardized bacterial suspension is exposed to a serial dilution of the peptide. mdpi.com Bacterial growth is measured after a set incubation period, often by monitoring the optical density (OD) at 600 nm. The MIC is the lowest peptide concentration that prevents visible bacterial growth. mdpi.com
Other HTS assays include:
Hemolysis Assays: To assess the peptide's toxicity to mammalian cells, its ability to lyse red blood cells is measured. This is a critical screen for therapeutic potential, as an ideal antimicrobial peptide should have high antimicrobial activity and low hemolytic activity. mdpi.comnih.gov
Antibiofilm Assays: The ability of peptides to prevent the formation of biofilms (Minimum Biofilm Inhibitory Concentration, MBIC) or eradicate established biofilms (Minimum Biofilm Eradication Concentration, MBEC) can be screened in a high-throughput manner using crystal violet staining or other biofilm quantification methods. mdpi.comresearchgate.net
Membrane Permeability Assays: The mechanism of action is often investigated using fluorescence-based assays. For example, the influx of a dye like SYTOX Green, which is fluorescent only when bound to intracellular nucleic acids, indicates that the peptide has permeabilized the bacterial membrane. mdpi.com
Table 2: Bioactivity Profile of Ranatuerin-2AW and its Analogs
This table summarizes the bioactivity of Ranatuerin-2AW and its analogs, demonstrating the type of data generated from screening assays. The data highlights how structural modifications can significantly enhance antimicrobial potency while maintaining or altering hemolytic activity. mdpi.com
| Peptide | MIC (μM) | Hemolysis at 16 μM (%) | |||
|---|---|---|---|---|---|
| S. aureus | MRSA | E. coli | P. aeruginosa | ||
| R2AW | 32 | 32 | 64 | 128 | <1 |
| [Ser23,29]R2AW | 32 | 32 | 64 | >128 | <1 |
| R2AW(1-22) | 64 | 64 | 128 | >128 | <1 |
| R2AW(1-22)-NH2 | 16 | 16 | 32 | 64 | <1 |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | 2 | 2 | 4 | 8 | <1 |
Computational Biology and Bioinformatics in this compound Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods are invaluable for predicting and understanding the interactions between this compound and its primary target, the bacterial cell membrane, at an atomic level.
Molecular Docking is a computational technique used to predict the preferred orientation of a ligand (the peptide) when bound to a receptor (a model of the bacterial membrane or a specific membrane protein). sigmaaldrich.comnih.govajol.info For antimicrobial peptides, docking studies can help identify key residues involved in the initial electrostatic attraction to the negatively charged bacterial membrane and subsequent hydrophobic interactions. frontiersin.org For instance, docking can be used to model the interaction of this compound with lipid bilayers of varying compositions (e.g., mimicking Gram-positive vs. Gram-negative bacteria) to understand its selectivity. hereon.de
Molecular Dynamics (MD) Simulations provide a dynamic view of the peptide-membrane system over time. aps.orgnih.gov Starting from a docked or manually placed configuration, MD simulations solve Newton's equations of motion for every atom in the system, allowing researchers to observe the peptide's behavior as it interacts with and inserts into the lipid bilayer. hereon.denih.gov These simulations can reveal:
Conformational changes in the peptide as it transitions from an aqueous to a membrane environment. hereon.de
The depth and orientation of the peptide within the bilayer. mdpi.com
The disruptive effects of the peptide on the lipid packing, order, and thickness of the membrane. hereon.de
The formation of pores or other membrane defects, which is believed to be the primary mechanism of action for many ranatuerin peptides. mdpi.com
By combining these computational approaches with experimental data, a comprehensive model of this compound's mechanism of action can be developed, guiding the rational design of new analogs with improved therapeutic properties. nih.gov
Machine Learning Approaches for Peptide Design and Activity Prediction
The development of novel antimicrobial peptides (AMPs) like this compound is increasingly benefiting from advanced computational methods, particularly machine learning (ML) and deep learning (DL). plos.org These technologies offer a powerful alternative to the time-consuming and resource-intensive nature of traditional laboratory-based peptide discovery and optimization. frontiersin.org By analyzing vast datasets of peptide sequences and their associated biological activities, ML models can identify complex patterns and relationships that are not immediately obvious, thereby accelerating the design of new peptides with enhanced efficacy and reduced toxicity. plos.orgmdpi.com
Machine learning models are trained on large databases of known AMPs to recognize the physicochemical and sequential features that correlate with antimicrobial potency. rsc.org These features often include amino acid composition, net charge, hydrophobicity, and structural motifs. plos.orgresearchgate.net For instance, research indicates that hydrophobic and positively charged residues are frequently associated with higher hemolytic activity, a crucial toxicity parameter that ML models can be trained to minimize. researchgate.net Techniques such as N-gram models, Random Forest, Support Vector Machines (SVM), and Recurrent Neural Networks (RNN) are employed to build predictive models. frontiersin.orgrsc.orgfrontiersin.org These models can then screen virtual libraries of novel peptide sequences or suggest modifications to existing peptides, like this compound, to improve their therapeutic profile. mdpi.comnih.govnih.gov
Deep learning, a more advanced subset of ML, utilizes multi-layered artificial neural networks to automatically identify intricate patterns from raw peptide sequences, bypassing the need for manual feature engineering. plos.org This has led to the development of sophisticated models, such as Convolutional Neural Networks (CNNs), capable of predicting antimicrobial activity with high accuracy. mdpi.com One study, for example, converted peptide sequences into signal images and used a deep learning network to achieve a prediction accuracy of 92.9%. plos.org Such approaches can be used to design peptides with specific functionalities, including broad-spectrum antimicrobial activity or the ability to target multi-drug resistant bacteria, while also predicting and minimizing undesirable side effects like hemolysis. rsc.orgmdpi.com The ultimate goal is to generate potent AMP candidates for therapeutic development through rapid, cost-effective, in silico methods. plos.orgproteinqure.com
Bioinformatic Databases and Tools for Antimicrobial Peptide Analysis
Research on this compound and other antimicrobial peptides is heavily reliant on a suite of specialized bioinformatic databases and analytical tools. These resources are essential for storing, retrieving, and analyzing the vast amounts of data generated in peptide research, from sequence and structure to function and evolution. mdpi.com
Key databases serve as central repositories for AMP information. The Antimicrobial Peptide Database (APD) is a primary resource that contains detailed information on thousands of natural AMPs, including their sequence, family, source, and biological activities. nih.gov Similarly, the Database of Antimicrobial Activity and Structure of Peptides (DBAASP) provides extensive data, which is particularly useful for training machine learning models to design non-hemolytic AMPs. rsc.org Other important databases include dbAMP and the Collection of Antimicrobial Peptides (CAMP) , which also catalogue AMP sequences and their functional properties. mdpi.com For fundamental protein information, including taxonomic origin and sequence data for ranatuerin family peptides, researchers often turn to comprehensive databases like UniProt and NCBI GenBank . uniprot.orguniprot.orgnih.gov
A variety of computational tools are available to analyze the data within these databases. For sequence analysis, tools like ClustalW2 and T-Coffee are used for multiple sequence alignments, while MEGA (Molecular Evolutionary Genetics Analysis) helps in constructing phylogenetic trees to understand the evolutionary relationships between different peptides. The prediction of a peptide's physicochemical properties is crucial for understanding its function. Web servers and tools such as Heli-quest and ProtScale can generate profiles for properties like the helical wheel projection, hydrophobicity, and hydrophobic moment, which are critical determinants of antimicrobial activity. nih.gov Furthermore, many databases now integrate their own predictive tools; the APD, for instance, includes functions to calculate net charge and predict antimicrobial activity using machine learning models. These bioinformatic resources are indispensable for the modern-day discovery and rational design of AMPs like this compound. nih.govnih.gov
Table 1: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Ranatuerin-2-AW |
| Ranatuerin-2PLx |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 |
| Esculentin-1ARa |
| Palustrin-3AR |
| Modelin-5 |
| Ranatuerin-1 |
| Ascaphin-8 |
| Ranatuerin-2Ca |
| Ranatuerin-2Lb |
| Ranatuerin-2Pb |
| Ranatuerin-2CHb |
| Ranatuerin-2ONa |
| Ranatuerin-2Cb |
| Ranatuerin-2B |
| Esculentin-2JDb |
| Brevinin-2PRa |
| Brevinin-2PRc |
| Ranatuerin-2TRa |
| Ranatuerin-2Ma |
| Ranatuerin-2Mb |
| Temporin-SHf |
| Temporin L |
| Brevinin-2 |
| Esculentin-2 |
| LL-37 |
| KR-12 |
| Cecropin A-melittin (CM) |
Table 2: Bioinformatic Databases and Tools
| Type | Name | Function |
|---|---|---|
| Database | Antimicrobial Peptide Database (APD) | Provides comprehensive data on natural AMPs, including sequences, activities, and educational tools. nih.gov |
| Database | Database of Antimicrobial Activity and Structure of Peptides (DBAASP) | Contains structural and activity data used for training machine learning models. rsc.org |
| Database | dbAMP | A comprehensive database with information on AMP sequences, PTMs, and functional activities. mdpi.com |
| Database | Collection of Antimicrobial Peptides (CAMP) | Collects data on sequences, origin, and biological activity of natural and synthetic AMPs. mdpi.com |
| Database | UniProt | A central hub for protein sequence and functional information. uniprot.orguniprot.org |
| Tool | ClustalW2 / T-Coffee | Used for performing multiple sequence alignments of peptides. |
| Tool | MEGA (Molecular Evolutionary Genetics Analysis) | Analyzes the evolutionary relationships of AMP sequences by building phylogenetic trees. |
| Tool | Heliquest / ProtScale | Calculates and visualizes key physicochemical properties like hydrophobicity and helical structure. nih.gov |
| Tool | SignalP | Predicts the cleavage sites of signal peptides from sequence data. |
| Tool | DIAMOND | A high-throughput tool for rapid alignment of protein sequences against large databases. mdpi.com |
Future Directions and Broader Research Implications of Ranatuerin 2ara Studies
Elucidation of Regulatory Mechanisms Governing Ranatuerin-2ARa Expression
A fundamental area for future research is the elucidation of the regulatory mechanisms that govern the expression of this compound. Antimicrobial peptides (AMPs) are a crucial component of the innate immune system of amphibians, and their expression is often induced in response to environmental stressors, injury, or pathogenic threats. imrpress.comfrontiersin.org Understanding the signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, that are potentially involved in the up- and down-regulation of the gene encoding this compound is critical. frontiersin.org Research in this area could involve transcriptomic analysis of amphibian skin under various conditions to identify key transcription factors and regulatory elements. Such studies would not only provide insight into the innate immune response of amphibians but also offer potential targets for modulating AMP expression for therapeutic purposes in other organisms.
Exploration of this compound Interactions with Host-Derived Molecules in Research Models (Non-Clinical)
While the interactions of AMPs with microbial membranes are a primary focus, their interactions with host-derived molecules are less understood but equally important. Future non-clinical research should explore how this compound interacts with host components such as proteins, lipids, and nucleic acids. These interactions could modulate the peptide's activity, localization, and clearance from the host system. For instance, some peptides have been shown to interact with host cells to stimulate immune responses or promote wound healing. imrpress.com Understanding these interactions in research models could reveal novel, non-antimicrobial functions of this compound.
Development of Novel Peptide-Based Research Probes and Tools for Mechanistic Studies
To delve deeper into the mechanisms of action of this compound, the development of novel peptide-based research probes is essential. qyaobio.combeilstein-journals.org Synthetically accessible and easily modifiable peptide probes offer advantages over protein-based sensors. qyaobio.com Fluorescently labeled this compound analogues can be used to visualize the peptide's interaction with and translocation across microbial and host cell membranes in real-time. beilstein-journals.orgfrontiersin.org Furthermore, the creation of probes for techniques like Förster resonance energy transfer (FRET) can provide detailed insights into molecular interactions. beilstein-journals.org These tools are invaluable for dissecting the specific steps in the peptide's mechanism of action and for identifying its molecular targets.
Contribution of this compound Research to Fundamental Understanding of Peptide Biology and Biophysics
The study of this compound and its analogues contributes significantly to the fundamental understanding of peptide biology and biophysics. Research into the structure-activity relationships of ranatuerin peptides, for example, has already shown that features like the C-terminal "Rana box" are not always essential for antimicrobial activity. nih.govnih.gov Further investigation into how modifications to properties like cationicity and hydrophobicity affect the peptide's function can provide general principles for peptide design. nih.govmdpi.com These studies help to build predictive models for peptide activity and selectivity, advancing the broader field of peptide science. researchgate.netresearchgate.net
Potential for Rational Design of Bioactive Peptides for Biotechnological Applications
A major implication of this compound research is the potential for the rational design of novel bioactive peptides for various biotechnological applications. mdpi.comnih.gov By understanding the structure-activity relationships of this compound, researchers can design synthetic analogues with enhanced properties, such as increased potency, greater stability, or improved selectivity for specific targets. nih.govresearchgate.net For instance, modifications can be made to increase a peptide's effectiveness against drug-resistant bacteria or to reduce its toxicity to mammalian cells. nih.govresearchgate.net This approach has already led to the development of ranatuerin analogues with optimized dual antibacterial and anticancer activities. nih.govmdpi.com The principles learned from this compound can be applied to create specific molecular tools, such as mechanistic antagonists or agonists, for a wide range of research and biotechnological purposes. mdpi.com
Q & A
Q. How can researchers address ethical and methodological challenges in translating this compound to in vivo studies?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: (1) Justify sample sizes via power analysis, (2) Use blinding during data collection, (3) Include pharmacokinetic profiling (e.g., plasma half-life via LC-MS), (4) Assess toxicity via histopathology and serum biomarkers. Obtain ethics committee approval and deposit protocols in platforms like protocols.io .
Data Management and Reporting
- Tables : Include structured data tables with Roman numeral numbering (e.g., Table I: IC₅₀ values across cell lines). Use footnotes for statistical details (e.g., *p<0.05) .
- Figures : Provide high-resolution chromatograms, dose-response curves, or structural models. Specify software used for image generation (e.g., PyMOL for 3D structures) .
- Supplementary Materials : Deposit raw spectra, simulation trajectories, or extended datasets in FAIR-aligned repositories. Use DataUp for metadata standardization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
